6,7-Didehydro Mometasone Furoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

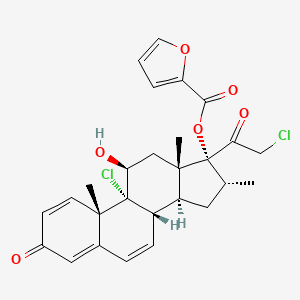

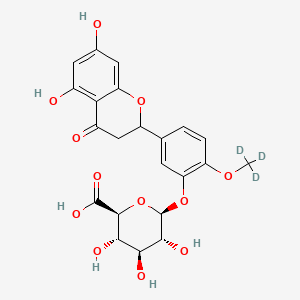

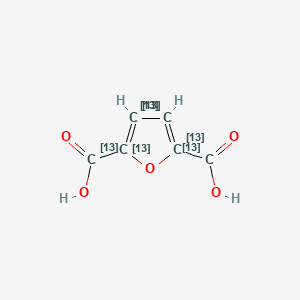

6,7-Didehydro Mometasone Furoate is a synthetic corticosteroid and an impurity of Mometasone Furoate, which is widely used as an anti-inflammatory agent. Mometasone Furoate itself is employed in the treatment of skin inflammatory conditions, hay fever, and asthma . The compound this compound is structurally similar to Mometasone Furoate but contains a double bond between the 6th and 7th carbon atoms in its steroid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Didehydro Mometasone Furoate involves multiple steps, starting from the basic steroidal structure. The introduction of the double bond between the 6th and 7th carbon atoms is a key step in the synthesis. This can be achieved through dehydrogenation reactions using specific reagents and conditions. For instance, the use of perchloric acid in dichloromethane at low temperatures has been reported to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

6,7-Didehydro Mometasone Furoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the double bond back to a single bond.

Substitution: Various substitution reactions can occur at different positions on the steroid backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield saturated derivatives .

Scientific Research Applications

6,7-Didehydro Mometasone Furoate has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of corticosteroids.

Biology: Employed in biological studies to understand the effects of structural modifications on corticosteroid activity.

Medicine: Investigated for its potential therapeutic effects and as a model compound to develop new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 6,7-Didehydro Mometasone Furoate is similar to that of Mometasone Furoate. It binds to glucocorticoid receptors, causing conformational changes that lead to the separation of the receptor from chaperone proteins. The receptor then translocates to the nucleus, where it modulates the transcription of anti-inflammatory genes . This results in the suppression of inflammatory responses and the reduction of symptoms associated with inflammatory conditions .

Comparison with Similar Compounds

Similar Compounds

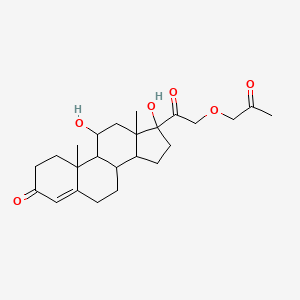

Mometasone Furoate: The parent compound, widely used as an anti-inflammatory agent.

Fluticasone Propionate: Another corticosteroid with similar anti-inflammatory properties.

Dexamethasone: A potent corticosteroid with a different structural backbone but similar therapeutic effects

Uniqueness

6,7-Didehydro Mometasone Furoate is unique due to the presence of the double bond between the 6th and 7th carbon atoms, which can influence its binding affinity and activity at glucocorticoid receptors. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other corticosteroids .

Properties

Molecular Formula |

C27H28Cl2O6 |

|---|---|

Molecular Weight |

519.4 g/mol |

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |

InChI |

InChI=1S/C27H28Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-10,12,15,18-19,21,31H,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1 |

InChI Key |

JFGMTKHJWUPPDD-ZULDAHANSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C=CC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |

Canonical SMILES |

CC1CC2C3C=CC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)

![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)

![1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)